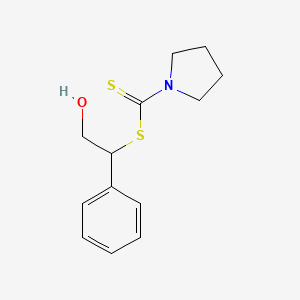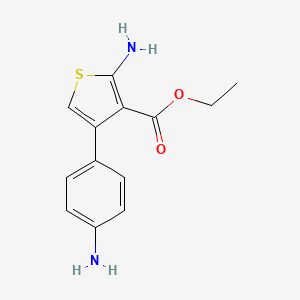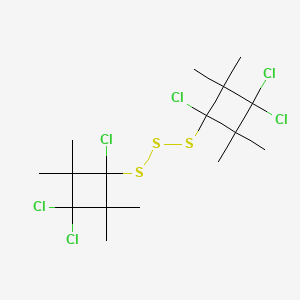
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane is a chemical compound characterized by its unique structure, which includes two four-membered rings and three sulfur atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane typically involves the reaction of 1,3,3-trichloro-2,2,4,4-tetramethylcyclobutane with sulfur sources under controlled conditions. The reaction conditions often include specific temperatures and the presence of catalysts to facilitate the formation of the trisulfane linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, leading to the formation of simpler sulfur-containing compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperatures .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction pathway and reagents used .
Scientific Research Applications
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds’ roles in biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form bonds with these targets, altering their activity and leading to various biochemical effects. The pathways involved often include redox reactions and the formation of sulfur-containing intermediates .
Comparison with Similar Compounds
Similar Compounds
- Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)disulfane
- Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)monosulfane
Uniqueness
Compared to its similar compounds, Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfane is unique due to its three sulfur atoms, which provide distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust sulfur-containing compounds .
Properties
CAS No. |
872880-25-6 |
|---|---|
Molecular Formula |
C16H24Cl6S3 |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
1,1,3-trichloro-2,2,4,4-tetramethyl-3-[(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)trisulfanyl]cyclobutane |
InChI |
InChI=1S/C16H24Cl6S3/c1-9(2)13(17,18)10(3,4)15(9,21)23-25-24-16(22)11(5,6)14(19,20)12(16,7)8/h1-8H3 |
InChI Key |
YPQKTMXZRISKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1(Cl)Cl)(C)C)(SSSC2(C(C(C2(C)C)(Cl)Cl)(C)C)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)
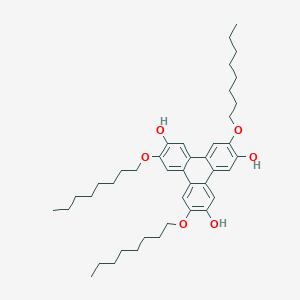
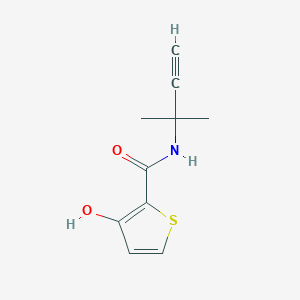
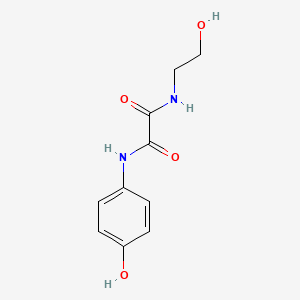
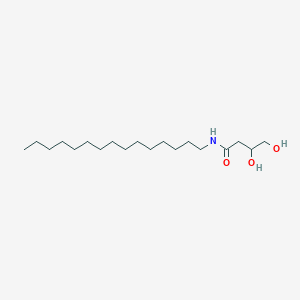
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
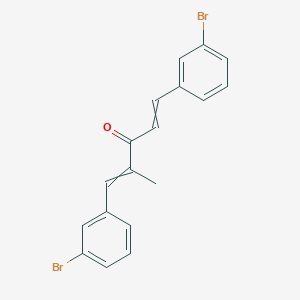
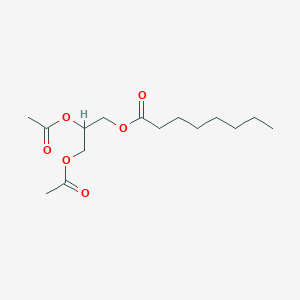
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
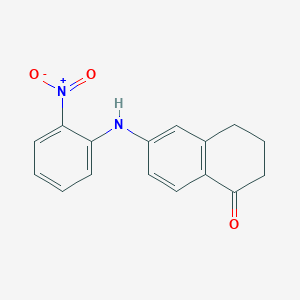
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
